molecular formula C9H9N B1626147 4-Ethynyl-2,6-dimethyl-pyridine CAS No. 86520-95-8

4-Ethynyl-2,6-dimethyl-pyridine

Cat. No.: B1626147
CAS No.: 86520-95-8
M. Wt: 131.17 g/mol
InChI Key: GADAGOMYXYMHKZ-UHFFFAOYSA-N
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Description

4-Ethynyl-2,6-dimethyl-pyridine is an organic compound belonging to the pyridine family. Pyridines are heterocyclic aromatic compounds characterized by a six-membered ring containing one nitrogen atom. The presence of ethynyl and methyl groups on the pyridine ring imparts unique chemical properties to this compound, making it a valuable compound in various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethynyl-2,6-dimethyl-pyridine typically involves the following steps:

    Starting Material: The synthesis begins with 2,6-dimethylpyridine as the starting material.

    Ethynylation: The ethynyl group is introduced through a reaction with an ethynylating agent such as ethynyl bromide or ethynyl chloride. This reaction is often carried out in the presence of a base like potassium carbonate or sodium hydride to facilitate the substitution reaction.

    Reaction Conditions: The reaction is typically conducted under reflux conditions in an appropriate solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) to ensure complete conversion of the starting material to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to achieve high selectivity and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-Ethynyl-2,6-dimethyl-pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced pyridine derivatives.

    Substitution: The ethynyl group can participate in substitution reactions with nucleophiles, leading to the formation of substituted pyridine derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution under acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Pyridine N-oxides.

    Reduction: Reduced pyridine derivatives.

    Substitution: Substituted pyridine derivatives with various functional groups.

Scientific Research Applications

4-Ethynyl-2,6-dimethyl-pyridine has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is used in the production of specialty chemicals and as a precursor for materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dimethylpyridine: Lacks the ethynyl group, resulting in different chemical reactivity and applications.

    4-Ethynylpyridine: Similar structure but without the methyl groups, affecting its physical and chemical properties.

    2-Ethynyl-6-methylpyridine: Contains one ethynyl and one methyl group, offering a different balance of properties.

Uniqueness

4-Ethynyl-2,6-dimethyl-pyridine is unique due to the presence of both ethynyl and methyl groups, which confer distinct reactivity and potential applications. Its combination of structural features makes it a versatile compound in various fields of research and industry.

Properties

IUPAC Name

4-ethynyl-2,6-dimethylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N/c1-4-9-5-7(2)10-8(3)6-9/h1,5-6H,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GADAGOMYXYMHKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=N1)C)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80517606
Record name 4-Ethynyl-2,6-dimethylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80517606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86520-95-8
Record name 4-Ethynyl-2,6-dimethylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80517606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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